For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Neooleuropein: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of neooleuropein, a secoiridoid found in plants of the Syringa genus, such as the common lilac (Syringa vulgaris)[1][2].
Chemical Structure and Properties
Neooleuropein is a complex molecule with the IUPAC name 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate[3]. Its chemical and physical properties are summarized in the table below.
Table 1: Chemical and Physical Properties of Neooleuropein
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | [3] |
| Molecular Formula | C32H38O15 | [3] |
| Molecular Weight | 662.60 g/mol | [3] |
| CAS Number | 108789-16-8 | [4] |
| Canonical SMILES | CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |
| Isomeric SMILES | C/C=C/1[C@@H](C(=CO[C@H]1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O | [3] |
| Predicted Boiling Point | 929.6 ± 65.0 °C | [4] |
| Predicted Density | 1.55 ± 0.1 g/cm³ | [4] |
| Topological Polar Surface Area | 242.00 Ų | [3] |
| XlogP | 0.80 | [3] |
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of neooleuropein.
Table 2: Spectroscopic Data for Neooleuropein
| Technique | Details | Source |
| UV-Vis Spectroscopy | UV spectra are typically recorded in the range of 200–400 nm for analysis. | [5] |
| Mass Spectrometry | Analysis can be performed in negative ion mode. | [5] |
Biological Activities
Neooleuropein has demonstrated significant biological activities, particularly in the context of inflammation. It is considered one of the most active compounds in Syringa vulgaris for the inhibition of cytokine production[5].
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Anti-inflammatory Activity : Neooleuropein has been shown to have anti-inflammatory properties[1]. It can significantly reduce the production of pro-inflammatory mediators such as IL-8, MMP-9, MCP-1, and TNF-α[5].
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Antioxidant Activity : Like many polyphenolic compounds, neooleuropein is suggested to possess antioxidant properties[1].
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Modulation of Signaling Pathways : The anti-inflammatory effects of neooleuropein are attributed to its ability to attenuate MAP kinase pathways[5].
Signaling Pathways
Neooleuropein's mechanism of action involves the modulation of key signaling pathways, particularly the MAP kinase pathway, which plays a crucial role in inflammation.
Caption: Neooleuropein's inhibition of the MAP kinase pathway.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and analysis of neooleuropein, as well as for the evaluation of its biological activity.
Extraction and Isolation
A general workflow for the extraction and isolation of neooleuropein from plant material is outlined below.
Caption: General workflow for the extraction and isolation of neooleuropein.
Ethanolic Extraction: Air-dried plant material (e.g., 2 g) is extracted with 60% ethanol (v/v, 1:20) in a water bath at 70°C for 1 hour. The extract is then filtered, the ethanol is evaporated, and the remaining water residue is lyophilized to yield the crude extract[5].
Bioassay-Guided Fractionation and Preparative HPLC: The crude extract is subjected to bioassay-guided fractionation to isolate the active compounds. The fractions containing neooleuropein are further purified using preparative High-Performance Liquid Chromatography (HPLC)[5].
Analytical Methods
HPLC-DAD-MS/MS: The characterization of extracts and the identification of neooleuropein can be performed using an HPLC-DAD-MS/MS method. The presence of neooleuropein is confirmed by comparing its retention time and spectra (UV, MS, MS/MS) with standards and/or published data[5]. The liquid chromatography eluate is introduced into an Electrospray Ionization (ESI) interface for mass spectrometry, often analyzed in negative ion mode[5].
Biological Assays
Determination of Cytokine Production:
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Human neutrophils (2 x 10^6) are cultured in 24-well plates.
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The cells are treated with or without an inflammatory stimulus (e.g., LPS at 100 ng/mL) in the presence or absence of neooleuropein for 24 hours at 37°C with 5% CO2.
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After incubation, the cell culture supernatant is collected by centrifugation.
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The concentration of released cytokines (e.g., IL-8, TNF-α) is measured by Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions[5].
Western Blotting for MAP Kinase Pathway Analysis:
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Neutrophils (4 x 10^6) are incubated for 40 minutes at 37°C with or without LPS (100 ng/mL) and with or without neooleuropein.
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The cells are then lysed in an ice-cold buffer containing protease and phosphatase inhibitors.
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The protein lysates are separated by SDS-PAGE (e.g., 12% gel).
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The separated proteins are transferred to a membrane and probed with antibodies specific to the phosphorylated and total forms of MAP kinases to assess the effect of neooleuropein on their activation[5].
References
- 1. Phytochemical and pharmacological progress on the genus Syringa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plantaedb.com [plantaedb.com]
- 4. chembk.com [chembk.com]
- 5. Effects of Phytochemically Characterized Extracts From Syringa vulgaris and Isolated Secoiridoids on Mediators of Inflammation in a Human Neutrophil Model - PMC [pmc.ncbi.nlm.nih.gov]
